CTAP trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CTAP trifluoroacetate is a water-soluble, cyclic octapeptide that acts as a receptor antagonist selective for the μ opioid receptor. Its formal name is D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-cyclic (2→7)-disulfide-L-threoninamide, trifluoroacetate salt. The compound has a molecular formula of C51H69N13O11S2 • XCF3COOH and a molecular weight of 1104.3 . This compound is known for its high potency and specificity for μ opioid receptors, making it a valuable tool in neuroscience and pain research .
準備方法
Synthetic Routes and Reaction Conditions
CTAP trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain, followed by cyclization to form the cyclic octapeptide structure. The final product is obtained by cleaving the peptide from the solid-phase resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification ensures the high purity and yield of the final product .
化学反応の分析
Types of Reactions
CTAP trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, such as the phenylalanine or tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with modified functional groups .
科学的研究の応用
CTAP trifluoroacetate has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of μ opioid receptors in pain perception and modulation.
Pain Research: As a potent antagonist of μ opioid receptors, it helps in understanding the mechanisms of pain and developing new analgesics.
Biology: this compound is used to investigate the signaling pathways and physiological functions of opioid receptors.
Industry: The compound is used in the development of new pharmaceuticals targeting opioid receptors.
作用機序
CTAP trifluoroacetate exerts its effects by selectively binding to μ opioid receptors and blocking their activation by endogenous or exogenous agonists. This inhibition prevents the downstream signaling pathways associated with pain relief and euphoria. The compound’s high selectivity and potency make it an effective tool for studying the molecular targets and pathways involved in opioid receptor signaling .
類似化合物との比較
Similar Compounds
Naltrexone: Another μ opioid receptor antagonist, but less potent than CTAP trifluoroacetate.
Naloxone: A commonly used opioid antagonist for treating overdoses, but with a shorter duration of action compared to this compound.
DAMGO (trifluoroacetate salt): A selective μ opioid receptor agonist, used as a reference compound in opioid receptor studies.
Uniqueness
This compound is unique due to its high potency and selectivity for μ opioid receptors, making it at least 10-fold more potent than naltrexone. Its resistance to enzymatic metabolism and ability to enter the brain and cerebrospinal fluid further enhance its effectiveness in research and potential therapeutic applications .
特性
分子式 |
C53H70F3N13O13S2 |
---|---|
分子量 |
1218.3 g/mol |
IUPAC名 |
N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-[3-(diaminomethylideneamino)propyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7) |
InChIキー |
OCNOBNFWFKDFMD-UHFFFAOYSA-N |
正規SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。